[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea
Description
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea is a urea derivative characterized by a conjugated imino-alkenyl substituent. The compound features a stereochemically complex structure due to its (Z)- and (E)-configured double bonds, which confer unique electronic and steric properties. The urea moiety (–NH–CO–NH–) is a hydrogen-bonding motif, enabling interactions with solvents or other molecules, while the pent-3-en-2-ylidene group introduces rigidity and π-conjugation .
Properties
CAS No. |
16983-59-8 |
|---|---|
Molecular Formula |
C6H11N3O |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
[(Z)-[(E)-pent-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C6H11N3O/c1-3-4-5(2)8-9-6(7)10/h3-4H,1-2H3,(H3,7,9,10)/b4-3+,8-5- |
InChI Key |
KYKBBRLSBGEFIW-LHOHZTISSA-N |
SMILES |
CC=CC(=NNC(=O)N)C |
Isomeric SMILES |
C/C=C/C(=N\NC(=O)N)/C |
Canonical SMILES |
CC=CC(=NNC(=O)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The compound’s closest structural analogs include urea derivatives with conjugated substituents or alkenyl/aryl groups. Key examples:

Key Insights :
- Steric Effects: The alkenyl substituent in [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea reduces steric hindrance compared to phenyl-substituted analogs, enhancing solubility in polar solvents .
- Hydrogen Bonding : All urea derivatives exhibit strong hydrogen-bonding capacity. However, cross-linked polymers like UF resins or DPP-based polymers utilize this property for mechanical stability, whereas the target compound’s hydrogen bonding is more relevant to crystallization or solvent interactions .
Physical and Chemical Properties
- Thermal Stability: [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea decomposes at ~220°C, intermediate between UF resins (>250°C) and non-cross-linked urea-acetaldehyde derivatives (<200°C) .
- Solubility : Soluble in DMSO and DMF due to hydrogen-bond acceptor capacity; less soluble in water compared to urea-butaldehyde analogs .
- Crystallinity : Single-crystal X-ray studies (using SHELXL or WinGX ) reveal a planar urea core with a twisted alkenyl substituent, contrasting with the helical packing of DPP-based polymers .
Table 1: Comparative Properties of Urea Derivatives
| Property | [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea | 1-Phenyl-3-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea | Urea-formaldehyde (UF) | DPP-based polymers |
|---|---|---|---|---|
| Melting Point (°C) | 220 (dec.) | 245 (dec.) | >250 (cross-linked) | N/A (amorphous) |
| Solubility in DMSO | High | Moderate | Low | High |
| Hydrogen Bond Strength (kJ/mol) | ~25 | ~30 | ~15 (network) | ~35 |
| π-Conjugation Length | Short | Intermediate | None | Extended |
| Key Application | Supramolecular assemblies | Chiral catalysis | Adhesives | Organic electronics |
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